2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Overview
Description
2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C20H26N2O3S and its molecular weight is 374.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.16641387 g/mol and the complexity rating of the compound is 464. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Radiosensitization
The compound is part of a study on the synthesis of nitrothiophene derivatives that were evaluated for their potential as radiosensitizers and bioreductively activated cytotoxins. These studies are crucial for developing more effective cancer treatment strategies by enhancing the sensitivity of hypoxic mammalian cells to radiation therapy. The research highlights the significance of specific structural modifications, such as the incorporation of tertiary amine bases or oxiranes, in enhancing radiosensitizing activity, although systemic toxicity limits higher dosage applications (Threadgill et al., 1991).
Antimicrobial Properties
The antimicrobial activities of thiophene derivatives, including those structurally related to the specified compound, have been extensively studied. These investigations involve synthesizing and characterizing various thiophene compounds and evaluating their efficacy against a range of microbial pathogens. Such research contributes to the development of new antibacterial and antifungal agents with potential applications in combating resistant microbial strains (Spoorthy et al., 2021).
Gewald Reaction Utilization
The Gewald reaction, a cornerstone method for synthesizing thiophene derivatives, has been employed to generate a variety of compounds, including 2-amino-3-carboxamide derivatives. These synthetic approaches are pivotal for creating libraries of compounds with potential biological activity, serving as a foundation for discovering new drugs and materials (Abaee & Cheraghi, 2013).
Biological Activities and Metal Complex Formation
Research on cycloalkylthiophene Schiff bases and their metal complexes has revealed significant antibacterial and antifungal activities. These studies underscore the potential of thiophene derivatives in therapeutic applications, particularly as antibiotics and antifungal agents, highlighting the broad spectrum of biological activities exhibited by these compounds (Altundas et al., 2010).
Anti-Inflammatory and Antioxidant Activities
The Gewald reaction was also applied to synthesize 2-amino-N-(3-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, which was then screened for anti-inflammatory and antioxidant activities. This exploration into the compound's pharmacological properties indicates its potential in developing new anti-inflammatory and antioxidant drugs, comparing favorably with established medications like ibuprofen and ascorbic acid (Kumar et al., 2008).
Properties
IUPAC Name |
2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-24-15-9-8-13(12-16(15)25-2)10-11-22-20(23)18-14-6-4-3-5-7-17(14)26-19(18)21/h8-9,12H,3-7,10-11,21H2,1-2H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEMMMJUZXZGEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=C(SC3=C2CCCCC3)N)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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